1,3,7,9-tetratert-butyl-11-hydroxy-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide
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Overview
Description
1,3,7,9-tetratert-butyl-11-hydroxy-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple tert-butyl groups and a phosphocine ring, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-tetratert-butyl-11-hydroxy-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide typically involves the following steps:
Formation of the Benzodioxaphosphocine Ring: The initial step involves the formation of the benzodioxaphosphocine ring through a cyclization reaction. This is achieved by reacting appropriate precursors under controlled conditions.
Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3,7,9-tetratert-butyl-11-hydroxy-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,3,7,9-tetratert-butyl-11-hydroxy-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1,3,7,9-tetratert-butyl-11-hydroxy-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide involves its interaction with molecular targets and pathways. The compound’s hydroxyl group and phosphocine ring play crucial roles in its reactivity and interactions. It can act as a radical scavenger, stabilizing reactive species and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 1,3,7,9-tetratert-butyl-11-fluoro-5-methyl-5H-benzo[d][1,3,2]benzodioxaphosphocine
- 12H-Dibenzo(d,g)(1,3,2)dioxaphosphocin,2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-,6-oxide,lithium salt
Uniqueness
1,3,7,9-tetratert-butyl-11-hydroxy-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide is unique due to its specific structural features, such as the presence of multiple tert-butyl groups and a hydroxylated phosphocine ring
Properties
CAS No. |
106396-29-6 |
---|---|
Molecular Formula |
C29H43O4P |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1,3,7,9-tetratert-butyl-11-hydroxy-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide |
InChI |
InChI=1S/C29H43O4P/c1-26(2,3)20-14-18-13-19-15-21(27(4,5)6)17-23(29(10,11)12)25(19)33-34(30,31)32-24(18)22(16-20)28(7,8)9/h14-17H,13H2,1-12H3,(H,30,31) |
InChI Key |
GGQHNQQPLWRNHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
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